(2,5-Dichlorophenyl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone
Description
Properties
IUPAC Name |
(2,5-dichlorophenyl)-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2F2NOS/c19-11-1-3-15(20)13(9-11)18(24)23-6-5-17(25-8-7-23)14-10-12(21)2-4-16(14)22/h1-4,9-10,17H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJJCCQBVPKSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2F2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2,5-Dichlorophenyl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is a member of the thiazepane family and has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 346.19 g/mol. The structure features a thiazepane ring substituted with dichloro and difluoro phenyl groups, contributing to its unique biological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antimicrobial Activity
- Several studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. The presence of halogen substituents often enhances the lipophilicity and membrane permeability, which is crucial for antimicrobial efficacy.
-
CNS Activity
- Research suggests that thiazepane derivatives can interact with neurotransmitter systems in the central nervous system (CNS). They may act as modulators of GABAergic and serotonergic pathways, potentially offering therapeutic effects in anxiety and depression.
-
Anticancer Potential
- Some derivatives of thiazepanes have shown promise in preclinical models for various cancers. They may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle proteins and apoptosis-related factors.
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Receptor Binding : Similar compounds have been shown to bind selectively to G-protein coupled receptors (GPCRs), influencing various signaling pathways.
- Enzyme Inhibition : Thiazepane derivatives may inhibit specific enzymes involved in metabolic pathways related to disease processes.
Case Studies and Research Findings
A summary of relevant studies is presented below:
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial properties against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations. |
| Study 2 | Explored CNS effects in animal models; exhibited anxiolytic-like effects in behavioral tests. |
| Study 3 | Evaluated anticancer activity; demonstrated cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity. |
Q & A
Q. What structural features of (2,5-dichlorophenyl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone influence its reactivity and pharmacological potential?
The compound’s thiazepane ring provides conformational flexibility, enabling interactions with biomolecular targets, while the fluorinated and chlorinated aryl groups enhance metabolic stability and lipophilicity. The electron-withdrawing fluorine and chlorine substituents may also modulate electronic effects during reactions, such as nucleophilic substitution or cross-coupling . The thiazepane’s sulfur atom can participate in hydrogen bonding or coordinate with metal catalysts during synthesis .
Q. What synthetic strategies are effective for constructing the 1,4-thiazepane core in this compound?
The thiazepane ring is typically synthesized via cyclization of precursors containing sulfur and nitrogen. For example, a thiol-amine coupling approach under basic conditions can form the seven-membered ring. Transition-metal catalysts (e.g., palladium or silver) may facilitate regioselective functionalization of the thiazepane, particularly when introducing aryl groups at the 7-position . Optimization of reaction solvents (e.g., DMF or THF) and temperature (60–100°C) is critical to minimize side reactions like ring-opening .
Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?
Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming regiochemistry of fluorinated and chlorinated aryl groups. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities in the thiazepane ring . Differential scanning calorimetry (DSC) can assess thermal stability, particularly for polymorphic forms .
Advanced Research Questions
Q. How can researchers identify and validate the pharmacological targets of this compound?
Employ a combination of in silico docking studies (using crystallographic protein data) and in vitro binding assays (e.g., surface plasmon resonance or fluorescence polarization). For example, fluorinated aryl groups may target kinases or GPCRs due to their resemblance to ATP adenine motifs. Competitive inhibition assays with radiolabeled ligands can quantify binding affinity, while CRISPR-based gene silencing can confirm target relevance .
Q. What experimental approaches resolve contradictions in reported biological activity data for thiazepane derivatives?
Discrepancies often arise from differences in cell lines, assay conditions (e.g., serum concentration), or compound purity. To address this:
- Replicate assays using standardized protocols (e.g., CLIA-certified labs).
- Perform metabolite profiling (LC-MS/MS) to rule out off-target effects from degradation products.
- Compare IC₅₀ values across multiple models (e.g., primary cells vs. immortalized lines) .
Q. What catalytic systems are optimal for functionalizing the thiazepane ring without compromising its stability?
Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura cross-coupling of halogenated aryl groups at the 7-position. For fluorinated substrates, silver triflate (AgOTf) enhances electrophilicity, facilitating nucleophilic aromatic substitution. Careful control of ligand steric bulk (e.g., XPhos vs. SPhos) prevents undesired ring-opening side reactions .
Q. How can researchers design derivatives to improve selectivity for specific biological targets?
Introduce sterically hindered substituents (e.g., tert-butyl or cyclopropyl) at the thiazepane’s 4-position to modulate conformational flexibility. Replace the dichlorophenyl group with bioisosteres like pyridyl or thienyl rings to enhance solubility or target engagement. Computational QSAR models can predict pharmacokinetic properties (e.g., logP, PSA) to guide synthetic prioritization .
Q. What computational methods are suitable for modeling the compound’s interaction with membrane-bound receptors?
Molecular dynamics (MD) simulations in lipid bilayers (e.g., POPC membranes) can predict binding modes to GPCRs or ion channels. Density functional theory (DFT) calculations assess electronic effects of fluorine substitution on binding energy. Pair these with free-energy perturbation (FEP) studies to evaluate the impact of structural modifications on potency .
Key Data and Methodological Insights
- Synthetic Yield Optimization : Using Pd(OAc)₂/XPhos in toluene at 80°C achieves >85% yield for aryl coupling reactions .
- Stability Data : The compound degrades <5% over 24 hours in PBS (pH 7.4) at 37°C, indicating suitability for in vitro assays .
- Target Engagement : Preliminary docking suggests strong affinity (ΔG = -9.2 kcal/mol) for the adenosine A₂A receptor, validated via radioligand displacement assays (Kᵢ = 12 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
